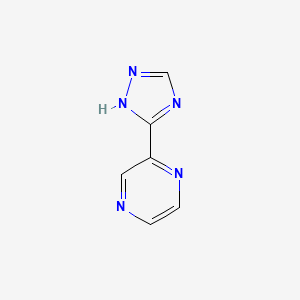

![molecular formula C22H16Cl2N4O4 B2827261 ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534565-95-2](/img/structure/B2827261.png)

ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of the ring(s)

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an inducible enzyme that is over-expressed in response to the release of several pro-inflammatory mediators . It is responsible for the production of prostaglandins (PGs) in pathological conditions .

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . The inhibition of COX-2 prevents the biosynthesis of PGs, particularly PGE2, which are known to increase pain and tissue blood flow . This results in anti-inflammatory and analgesic effects .

Biochemical Pathways

The inhibition of COX-2 by the compound affects the prostaglandin biosynthesis pathway . This pathway is responsible for the production of PGs from arachidonic acid. By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to PGH2, the precursor of various types of PGs .

Result of Action

The result of the compound’s action is a decrease in the production of PGs, particularly PGE2 . This leads to a reduction in inflammation and pain, as PGs are known to increase these symptoms . Therefore, the compound could potentially be used as an anti-inflammatory and analgesic agent .

Preparation Methods

The synthesis of (Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves several steps:

Starting Materials: The synthesis begins with 2-aminopyridine, which undergoes imine condensation and subsequent alkylation at the pyridine nitrogen atom.

Electrocyclization Reaction: The imino pyridinium salts formed are treated with a strong base, leading to the formation of a zwitterionic intermediate.

Reaction Conditions: The reaction typically requires a strong base and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

(Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to interact with DNA and inhibit tumor growth.

Pharmaceutical Research: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research fields.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure but differ in their specific functional groups and substitution patterns.

Benzopyrano[2,3-d]pyrimidines: These compounds also have a heterocyclic structure but are used in different contexts, such as the synthesis of libraries for pharmaceutical research.

Properties

IUPAC Name |

ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N4O4/c1-3-32-22(31)15-11-14-18(25-17-6-4-5-9-28(17)21(14)30)27(2)19(15)26-20(29)13-10-12(23)7-8-16(13)24/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFWERCXAVOQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2827179.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2827180.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2827182.png)

![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B2827184.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2827185.png)

![N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2827186.png)

![N-[1-(furan-3-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2827189.png)

![2-[(4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B2827193.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)

![6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate](/img/structure/B2827200.png)